molecular formula C19H28N2O4S B2461201 2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421504-83-7

2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2461201
CAS RN: 1421504-83-7
M. Wt: 380.5
InChI Key: MZVCJLQFRKCOCQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, also known as MTME, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MTME belongs to the class of thiazepane derivatives and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Chemical Reactions and Synthesis

Research by Korzhenko et al. (2019) illustrates how reactions of 3-formylchromone with cyclic secondary amines in different alcoholic media can lead to various compounds, indicating the versatile chemical behavior of related structures. Similarly, the work by Buravlev et al. (2017) synthesizes new amide derivatives containing 2,6-diisobornylphenol moiety, which demonstrates the potential for creating new compounds with unique properties.

Pharmacological Potential

Research in the field of medicinal chemistry, such as Michne et al. (1979) and Kashishian et al. (2003), investigates compounds with structures similar to 2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone for their potential in treating various diseases, including cancer.

Structural and Molecular Studies

The structural analysis of related compounds, as explored by Bakare et al. (2005), provides insights into the molecular conformation and bonding characteristics, which are essential for understanding the chemical and biological activity of these compounds.

Enamine Synthesis

Research by Dean et al. (1982, 1983) focuses on the synthesis of enamines, a process that involves compounds related to 2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone. This research is significant for understanding the synthesis pathways and potential applications of such compounds in various fields.

properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-23-17-4-2-5-18(12-17)25-14-19(22)21-6-3-11-26-15-16(21)13-20-7-9-24-10-8-20/h2,4-5,12,16H,3,6-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVCJLQFRKCOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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